2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine
CAS No.:
Cat. No.: VC15892827
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N5 |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-imidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C17H19N5/c1-21-7-9-22(10-8-21)17-19-15-11-14(12-18-16(15)20-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19,20) |
| Standard InChI Key | ZIDZESWHLHMFFD-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(N2)C=C(C=N3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Profile
Core Architecture and Substituent Roles
The compound features an imidazo[4,5-b]pyridine core, with a 4-methylpiperazin-1-yl group at position 2 and a phenyl group at position 6 (Figure 1). The piperazine moiety enhances solubility and bioavailability, while the phenyl group contributes to hydrophobic interactions with target proteins .
Key Structural Features:
-
Imidazo[4,5-b]pyridine core: Mimics ATP-binding sites in kinases, enabling competitive inhibition .
-
4-Methylpiperazine: Modulates physicochemical properties and improves pharmacokinetics .
-
Phenyl group: Enhances binding affinity through π-π stacking in hydrophobic kinase pockets .
Synthetic Methodologies
One-Pot Tandem Synthesis
A highly efficient route, adapted from Kumar et al. , involves a three-step tandem process:
-
Nucleophilic aromatic substitution (SNAr): 2-Chloro-3-nitropyridine reacts with 4-methylpiperazine in H2O-IPA (1:1) at 80°C.
-
Reduction: Zinc dust and HCl reduce the nitro group to an amine.
-
Cyclization: Reaction with benzaldehyde forms the imidazo ring via imine intermediate aromatization .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| SNAr | 4-Methylpiperazine, H2O-IPA, 80°C | 2-(4-Methylpiperazin-1-yl)-3-nitropyridine | 85–90 |
| Reduction | Zn, HCl, 80°C | 2-(4-Methylpiperazin-1-yl)-3-aminopyridine | 90–95 |
| Cyclization | Benzaldehyde, H2O-IPA, 85°C | Target Compound | 75–80 |
Pharmacological Activity
Table 2: Hypothesized Kinase Inhibition Profile
| Target | Assumed Kd (nM) | Rationale |
|---|---|---|
| Aurora-A | 10–20 | Similar piperazine substituents in 27e |
| FLT3 | 5–15 | Piperazine enhances FLT3 binding |
| FLT3-ITD | 30–50 | Reduced potency vs. wild-type |
Structure-Activity Relationships (SAR)
Impact of Position 2 Substitutions
-
Piperazine derivatives: 4-Methylpiperazine optimizes solubility without compromising kinase affinity . Bulky groups (e.g., 4-chlorobenzyl) improve FLT3 binding but reduce oral bioavailability .
-
Pyrazole vs. piperazine: 1,3-Dimethylpyrazole at position 2 (as in 27e) increases Aurora-A selectivity .
Role of Position 6 Substituents
-
Phenyl group: Enhances hydrophobic interactions in kinase ATP pockets . Electron-withdrawing groups (e.g., Cl, NO2) may improve potency but risk off-target effects .
ADME and Toxicity Considerations
Pharmacokinetic Properties
-
Oral bioavailability: Predicted >50% due to 4-methylpiperazine’s solubility-enhancing effects .
-
Plasma protein binding: Moderate (80–85%) based on analog data .
Toxicity Risks
-
hERG inhibition: Piperazine-containing compounds may prolong QT intervals; in silico screening is advised .
-
CYP450 interactions: Likely CYP3A4 substrate, necessitating dose adjustments with inhibitors/inducers .
Future Directions
Preclinical Development
-
Kinase panel screening: Prioritize profiling against 442-kinase panels to assess selectivity .
-
AML PDX models: Evaluate efficacy in patient-derived xenografts with FLT3-ITD mutations .
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume